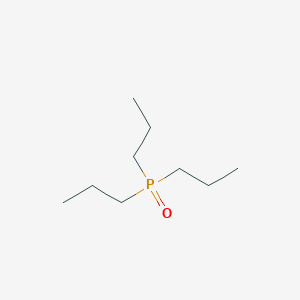
Tripropylphosphine oxide
説明
Tripropylphosphine oxide (TPPO) is a chemical compound with the molecular formula C9H21OP . It has an average mass of 176.236 Da and a mono-isotopic mass of 176.132996 Da .
Molecular Structure Analysis
TPPO is a tetrahedral molecule . The oxygen center is relatively basic, and the molecule has freely rotating bonds .Physical And Chemical Properties Analysis
TPPO has a density of 0.9±0.1 g/cm3, a boiling point of 293.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 131.3±18.7 °C . The index of refraction is 1.417, and it has a molar refractivity of 50.6±0.3 cm3 .科学的研究の応用
Solid Scavenger in Organic Synthesis
Molecularly imprinted polymers of triphenylphosphine oxide (MIPs-TPPO) were synthesized and evaluated for use as a solid scavenger to remove triphenylphosphine oxide from reaction mixtures . This byproduct is commonly formed during organic synthesis reactions involving triphenylphosphine (PPh3) reagent . The synthesized polymers demonstrated high performance and could be reused at least five times .
Fire Retardants for Polyvinyl Chloride Plastisols
Triorganylphosphine Oxides, such as Tripropylphosphine oxide, have been examined for their potential use as fire retardants for polyvinyl chloride plastisols . These compounds can replace, partially or completely, the combustible plasticizer (dioctyl phthalate) used for imparting the plasticity to PVC . This application helps in reducing the combustibility and combustion-sustaining power of these materials .
Functional Group Interconversions
Tripropylphosphine oxide can be used in functional group interconversions . This involves the conversion of one functional group to another within the same molecule .
Heterocycle Synthesis
Tripropylphosphine oxide can be used in the synthesis of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s) .
Metal Complexes and Their Application in Synthesis
Tripropylphosphine oxide can be used in the formation of metal complexes and their application in synthesis . This involves the use of metal ions to catalyze various chemical reactions .
Total Synthesis of Natural Products
Tripropylphosphine oxide can be used in the total synthesis of natural products . This involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors .
Safety and Hazards
TPPO is a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .
特性
IUPAC Name |
1-dipropylphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSAFILJOCMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061732 | |
| Record name | Phosphine oxide, tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1496-94-2 | |
| Record name | Tripropylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tripropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine oxide, tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropylphosphine oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4XT573VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Tripropylphosphine oxide in the oxidation of indoles?
A1: Tripropylphosphine oxide acts as a ligand in oxodiperoxomolybdenum complexes, specifically MoO(O2)2.O=PR3.L, where R = propyl. These complexes effectively oxidize indole substrates into various indolone products. The specific indolone product obtained depends on the substituents present on the indole substrate [].
Q2: Is there structural evidence for the formation of these oxodiperoxomolybdenum complexes with Tripropylphosphine oxide?
A2: Yes, the crystal structure of the complex containing Tripropylphosphine oxide as a ligand has been successfully determined using X-ray crystallography []. This provides strong evidence for the coordination of Tripropylphosphine oxide to the molybdenum center.
Q3: Besides its use in molybdenum complexes, are there other reported applications of Tripropylphosphine oxide?
A3: Tripropylphosphine oxide is a versatile ligand and can form complexes with various metal ions. Research has explored its coordination chemistry with a range of metal ions beyond molybdenum []. Additionally, thermochemical data like enthalpy and entropy of Tripropylphosphine oxide have been investigated, providing insights into its stability and potential applications in various chemical processes [].
Q4: Are there any known structural analogs of Tripropylphosphine oxide with reported applications in similar chemical reactions?
A4: Yes, researchers have explored other trialkylphosphine oxides as ligands in similar reactions. For example, Trimethylphosphine oxide, Triethylphosphine oxide, Tributylphosphine oxide, and even triarylphosphine oxides like Triphenylphosphine oxide have been investigated for their coordination chemistry and their role in catalyzing various chemical transformations [, ]. These studies provide valuable insights into the structure-activity relationships of these ligands and their potential in developing new catalytic systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















